3,4-Dichloropyridine methanesulfonate

Übersicht

Beschreibung

3,4-Dichloropyridine methanesulfonate is a chemical compound with the CAS number 1215561-47-9 . It is used in laboratory chemicals .

Molecular Structure Analysis

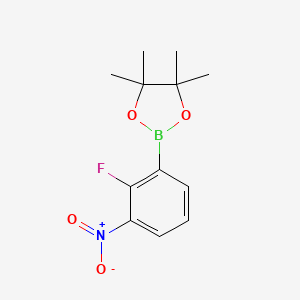

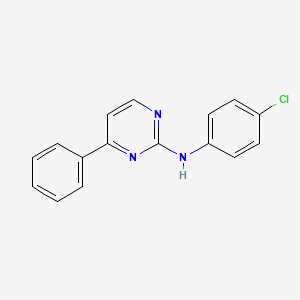

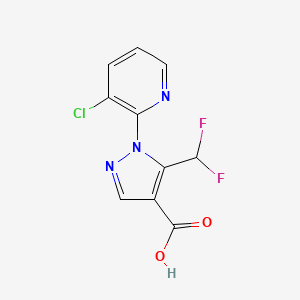

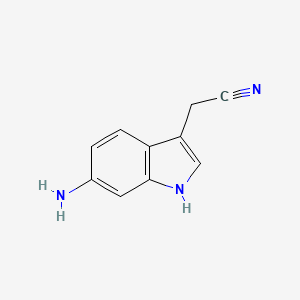

The molecular structure of 3,4-Dichloropyridine, a related compound, has a molecular formula of CHClN, an average mass of 147.990 Da, and a monoisotopic mass of 146.964249 Da . Depending on the position of chlorines in each isomer, electrophilic or nucleophilic attack may occur at the particular sites .Chemical Reactions Analysis

Chloropyridines, including 3,4-Dichloropyridine, are used as intermediates in many chemical reactions . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions that take place during the breaking of the C–P bond .Physical And Chemical Properties Analysis

Conceptual density functional theory (CDFT) has been employed to compare the electrophilic and nucleophilic characters of the given atomic sites in the complete series of dichloropyridines (DCPs) as ambiphilic molecules . It is clear that C2 and C5 are nucleophilic regions in all DCPs except 3,4-dichloropyridine .Wissenschaftliche Forschungsanwendungen

Oxidation of Sulfur Compounds

The study by Cantau et al. (2007) focuses on the oxidation of reduced sulfur compounds through photocatalytic processes. Although not directly mentioning 3,4-Dichloropyridine methanesulfonate, this research provides an understanding of how sulfur-containing compounds might be treated or utilized in industrial and water treatment plants, potentially indicating the type of reactions methanesulfonate derivatives could undergo or catalyze (Cantau et al., 2007).

Anesthesia in Fish

The review by Carter et al. (2010) on the use of tricaine methanesulfonate for anesthetizing fish highlights the diverse applications of methanesulfonate compounds in biological research. Although it specifically discusses tricaine methanesulfonate, it showcases the biocompatibility and utility of methanesulfonate derivatives in delicate applications such as anesthesia, which could be relevant for considering the biological applications of this compound (Carter et al., 2010).

Methanogenesis and Methane Oxidation

Research on methane production and oxidation by soils and microbial communities, as reviewed by Mer and Roger (2001) and Niemann and Elvert (2008), provides insight into the environmental and microbial interactions with methane. This research is relevant for understanding the ecological impacts and potential biotechnological applications of methanesulfonate compounds in processes involving methane cycling (Mer & Roger, 2001); (Niemann & Elvert, 2008).

Catalytic CO2 Reforming

Wang et al. (2018) discuss the use of nickel-based catalysts for CO2 dry reforming of methane at low temperatures. While the focus is on nickel-based catalysts, the processes described may have parallels in research involving methanesulfonate derivatives as catalysts or reactants in similar reforming reactions, illustrating the potential for methanesulfonate compounds in catalysis and green chemistry applications (Wang et al., 2018).

Wirkmechanismus

Target of Action

Chloropyridines, in general, are known to be used as intermediates in many chemical reactions .

Mode of Action

It’s known that chloropyridines can undergo various reactions to form substituted and functionalized structures based on organometallic chemistry .

Biochemical Pathways

Chloropyridines are known to participate in a variety of reactions, transforming into pyridine derivatives with replaced carbons .

Pharmacokinetics

The ability to penetrate the blood-brain barrier is critical for drugs targeting the central nervous system .

Result of Action

The compound’s reactivity profile suggests it may have diverse effects depending on the specific reactions it undergoes .

Action Environment

The stability of organoboron reagents, which are often used in reactions involving chloropyridines, is known to be influenced by reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Piperidines, which include pyridine derivatives, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

3,4-dichloropyridine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N.CH4O3S/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWUIJYURVCWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

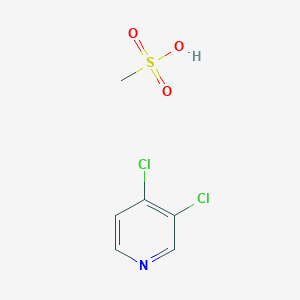

CS(=O)(=O)O.C1=CN=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)